REACTION_CXSMILES
|
[CH3:1][OH:2].[OH-:3].[K+].Cl[C:6](Cl)(Cl)[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1.S(=O)(=O)(O)O>ClCCl.O>[F:15][C:14]([F:17])([F:16])[C:10]1[CH:9]=[C:8]([CH2:7][C:6]([O:2][CH3:1])=[O:3])[CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
pure product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To it was added 8.0 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux at 68° for 4.75 hours
|
Duration
|
4.75 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10°
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 minutes more
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
To it was then added 100 ml
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with two 40 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 5.7 g
|
Type
|
DISTILLATION
|
Details
|
The product was further purified by distillation at 70°-73° under 1.3 torr
|
Type
|
CUSTOM
|
Details
|
to obtain 4.89 g
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)CC(=O)OC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |